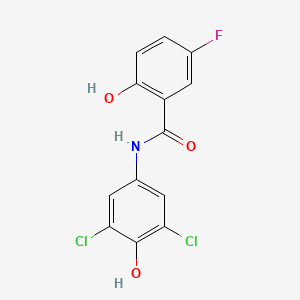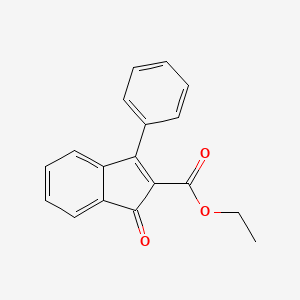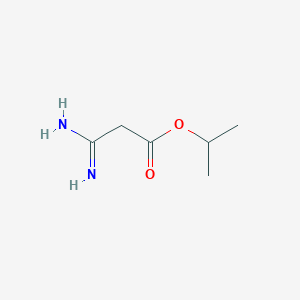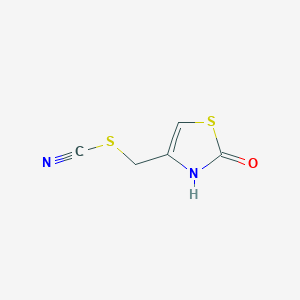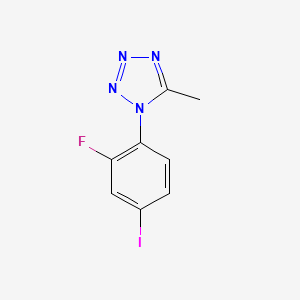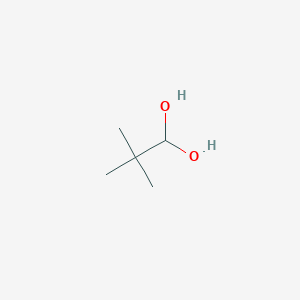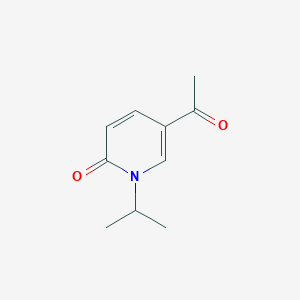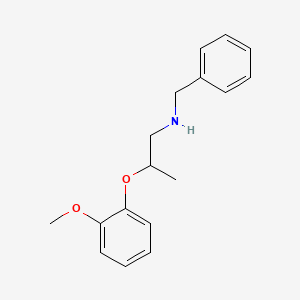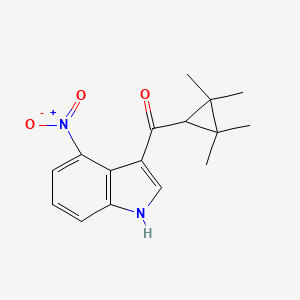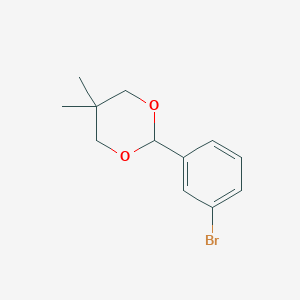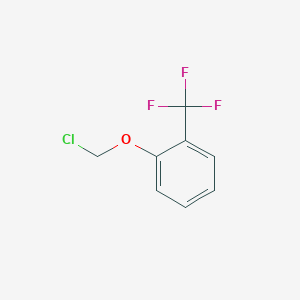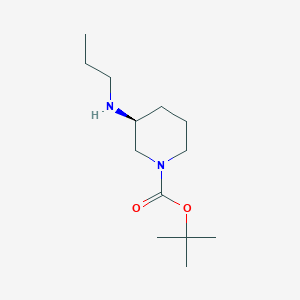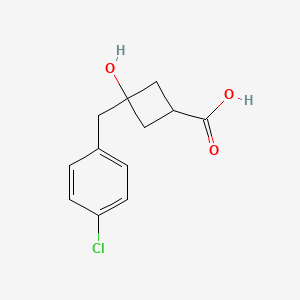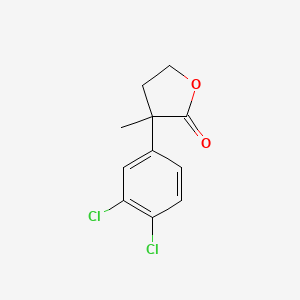![molecular formula C15H11N5O3 B8397773 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid](/img/structure/B8397773.png)
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid
描述
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid is an organic compound with a complex structure that includes a tetrazole ring and a benzoylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in an anhydrous solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for 30 minutes and then heated to 120°C for 18-20 hours .
Another method involves the reaction of 4-bromobenzoic acid with copper cyanide in an organic solvent. The reaction mixture is then subjected to extraction and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals[][3].
作用机制
The mechanism of action of 4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzoylamino group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole ring structure but lacks the benzoylamino group.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a fluorine atom, which imparts different chemical properties.
Uniqueness
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid is unique due to its combination of the tetrazole ring and benzoylamino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H11N5O3 |
|---|---|
分子量 |
309.28 g/mol |
IUPAC 名称 |
4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11N5O3/c21-14(16-12-7-5-11(6-8-12)15(22)23)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20) |
InChI 键 |
XVSQJPIBQVIKMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
